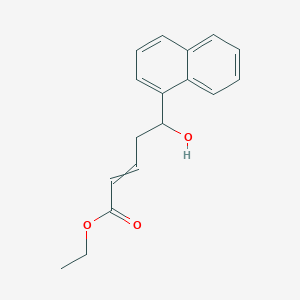

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate

Beschreibung

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate is an α,β-unsaturated ester featuring a hydroxyl group and a naphthalen-1-yl substituent at the C5 position. This compound is of interest due to its conjugated system, which may impart unique electronic and steric properties.

Eigenschaften

CAS-Nummer |

919296-44-9 |

|---|---|

Molekularformel |

C17H18O3 |

Molekulargewicht |

270.32 g/mol |

IUPAC-Name |

ethyl 5-hydroxy-5-naphthalen-1-ylpent-2-enoate |

InChI |

InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-10,12,16,18H,2,11H2,1H3 |

InChI-Schlüssel |

NULJSNLQAGFFMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=CCC(C1=CC=CC2=CC=CC=C21)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate typically involves the vinylogous aldol addition reaction. One common method includes the reaction of naphthaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent purification systems and chromatographic techniques are employed to isolate and purify the compound .

Types of Reactions:

Oxidation: The hydroxyl group in Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The conjugated double bond can be reduced using hydrogenation reactions to yield saturated esters.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Formation of naphthalen-1-ylpent-2-enoic acid.

Reduction: Formation of ethyl 5-hydroxy-5-(naphthalen-1-yl)pentanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl-5-Hydroxy-5-(Naphthalen-1-yl)pent-2-enoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Synthese von Polymeren, Harzen und anderen industriellen Chemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-5-Hydroxy-5-(Naphthalen-1-yl)pent-2-enoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppe und die konjugierte Doppelbindung spielen eine entscheidende Rolle bei seiner Reaktivität. Die Verbindung kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Molekülen bilden und so ihre Funktion beeinflussen. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem beteiligten biologischen System ab .

Ähnliche Verbindungen:

Methyl-5-Hydroxy-5-(Naphthalen-1-yl)pent-2-enoat: Ähnliche Struktur, aber mit einer Methylestergruppe anstelle einer Ethylestergruppe.

Ethyl-5-Hydroxy-5-Phenylpent-2-enoat: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Naphthalen-1-yl-Gruppe.

Ethyl-5-Hydroxy-5-(2,4-Dimethoxyphenyl)pent-2-enoat: Ähnlicher Aufbau, aber mit einer 2,4-Dimethoxyphenylgruppe anstelle einer Naphthalen-1-yl-Gruppe.

Einzigartigkeit: Ethyl-5-Hydroxy-5-(Naphthalen-1-yl)pent-2-enoat ist aufgrund des Vorhandenseins des Naphthalinrings einzigartig, der ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit macht ihn wertvoll für bestimmte synthetische Anwendungen und potenzielle biologische Aktivitäten.

Wirkmechanismus

The mechanism of action of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate involves its interaction with various molecular targets. The hydroxyl group and the conjugated double bond play crucial roles in its reactivity. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate, differing in substituents or functional groups:

*Calculated based on formula C₁₈H₁₈O₃.

Key Observations:

- Substituent Position : The naphthalen-1-yl group in the target compound (vs. naphthalen-2-yl in ) creates distinct steric environments. The 1-position substituent may hinder rotational freedom more significantly, affecting crystal packing or binding interactions.

- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the ketone in , which increases electrophilicity but reduces hydrogen-bond donor capacity.

- Solubility : The 4-methoxycarbonylphenyl substituent in introduces polarity, likely improving aqueous solubility compared to the hydrophobic naphthalen-1-yl group.

Physicochemical and Application-Based Differences

- Reactivity: The α,β-unsaturated ester in the target compound is primed for conjugate additions, but steric hindrance from the naphthalen-1-yl group may slow reactions compared to simpler analogs like (Z)-ethyl pent-2-enoate .

- The hydroxyl group in the target compound could enhance binding affinity via hydrogen bonding.

Biologische Aktivität

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate has a molecular formula of and features a naphthalene ring attached to a pentenoate structure. The presence of the hydroxyl group contributes significantly to its biological activity.

The biological activities of ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate are likely mediated through several mechanisms:

- Inhibition of Enzyme Activity : Many naphthalene derivatives act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Compounds with similar structures have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Data Table: Biological Activities of Related Compounds

Case Studies

Case Study 1: Anticancer Properties

A study investigating the cytotoxic effects of various naphthalene derivatives found that compounds with similar structural motifs to ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate exhibited significant inhibition of growth in gastric cancer cell lines. The study highlighted the importance of the hydroxyl group in enhancing cytotoxic activity.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, several naphthalene-based compounds were tested for their antimicrobial properties against clinical isolates of bacteria. The results indicated that certain modifications on the naphthalene ring could enhance antimicrobial potency, suggesting a potential pathway for developing new therapeutic agents based on ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.